Bismuth ethyl camphorate

Description

Overview of Bismuth in Chemical Synthesis and Coordination Chemistry

Bismuth, the heaviest stable element in the p-block of the periodic table, possesses a rich and diverse chemistry. numberanalytics.com Its compounds have been utilized for centuries, with historical applications in cosmetics and medicine. numberanalytics.comnih.gov In modern science, there is a renewed focus on bismuth chemistry, partly driven by the need for environmentally benign alternatives to other heavy metals. numberanalytics.com Bismuth compounds are notable for their low toxicity compared to neighboring heavy elements like lead and antimony. numberanalytics.comresearchgate.net

The coordination chemistry of bismuth is particularly complex and fascinating. Bismuth typically exists in the +3 oxidation state, though other states are known. numberanalytics.com A key feature influencing its coordination is the presence of a stereochemically active 6s² lone pair of electrons, which can lead to distorted coordination geometries. utexas.edu Bismuth(III) can exhibit a wide range of coordination numbers, from 3 to 10, and often forms irregular coordination geometries. numberanalytics.comresearchgate.net This variability allows for the formation of a vast array of structures, from simple salts to intricate coordination polymers. numberanalytics.comnih.gov

Bismuth compounds serve as catalysts in various organic reactions, including oxidations and carbon-carbon bond-forming reactions where they can function as Lewis acids. numberanalytics.com The study of bismuth coordination chemistry is crucial for understanding trends in the p-block elements and the unique properties that arise from the "heavy atom effect," where the presence of a heavy element like bismuth can influence the electronic properties of a complex. numberanalytics.comutexas.edu

The Significance of Carboxylate Ligands in Bismuth Coordination Chemistry

Carboxylate ligands (RCOO⁻) are of paramount importance in the coordination chemistry of bismuth. These ligands are versatile, capable of binding to metal centers in numerous ways. nih.gov This versatility includes acting as monodentate ligands (binding through one oxygen atom), chelating ligands (binding through both oxygen atoms to the same metal center), or bridging ligands that link multiple metal centers. nih.gov The bridging capability of carboxylates is a primary reason why many bismuth carboxylate complexes form coordination polymers or oligomers. nih.govnih.gov

The nature of the carboxylate ligand significantly influences the properties and structure of the resulting bismuth complex. researchgate.netmdpi.com For instance, the use of bulky carboxylate ligands can affect the catalytic activity of the bismuth center. rsc.org The stability and solubility of the complex are also heavily dependent on the ligand; for example, ligands like EDTA are used to increase the solubility of bismuth and prevent the precipitation of its oxides in aqueous solutions. researchgate.net

Bismuth carboxylate complexes are central to some of its most well-known applications. Bismuth subsalicylate and bismuth subcitrate are prominent examples of bismuth-carboxylate coordination polymers used in medicine. nih.govmdpi.com The study of these complexes is challenging due to their tendency to hydrolyze and form polymeric structures, but it is essential for developing new materials and therapeutic agents. nih.gov Research has shown that bismuth complexes with carboxylate ligands can exhibit significant biological activities. mdpi.comresearchgate.net

Historical Context and Evolution of Bismuth-Organic Complex Research

Bismuth has been known since ancient times, often confused with lead and tin due to its similar appearance and low melting point. wikipedia.orgrsc.org Alchemists in the 15th century began to recognize it as a unique substance, and it was definitively classified as a distinct element in 1753 by Claude-François Geoffroy. rsc.org Its compounds were used in medicine for over 200 years to treat a variety of ailments, including gastrointestinal disorders and syphilis. nih.govwikipedia.org

The development of organobismuth chemistry, where there is a direct carbon-bismuth bond, marked a significant evolution in the field. acs.org However, the coordination chemistry of bismuth, particularly with organic ligands like carboxylates, has driven much of the modern research. nih.gov The discovery that bismuth compounds are effective against the bacterium Helicobacter pylori spurred a wave of new research into their bioinorganic chemistry. nih.gov

Early research was often hindered by the difficulty in structurally characterizing bismuth complexes, which frequently form insoluble, polymeric structures. nih.govmdpi.com Advances in analytical techniques, such as X-ray crystallography and electrospray ionization mass spectrometry (ESI-MS), have been crucial in elucidating the complex structures of these compounds. nih.govacs.org These advancements have allowed for a deeper understanding of how ligands control the geometry and, consequently, the function of bismuth complexes, paving the way for the rational design of new compounds with specific properties for applications in catalysis, materials science, and medicine. nih.govrsc.org

Chemical Compound Data

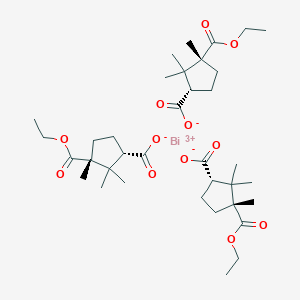

While detailed experimental research on Bismuth Ethyl Camphorate is limited in publicly accessible literature, its fundamental properties can be derived from established chemical databases and knowledge of its constituent components. The compound consists of a central bismuth(III) ion coordinated to three ethyl camphorate ligands.

Table 1: Computed Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate | nih.gov |

| Molecular Formula | C₃₆H₅₇BiO₁₂ | nih.gov |

| Molecular Weight | 890.8 g/mol | nih.gov |

| CAS Number | 52951-37-8 | nih.gov |

| Parent Ligand | (1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylic acid | nih.gov |

| Central Atom | Bismuth (Bi) | nih.gov |

This interactive table summarizes the key identifiers and computed properties for this compound.

Structure

2D Structure

Properties

CAS No. |

834-35-5 |

|---|---|

Molecular Formula |

C36H57BiO12 |

Molecular Weight |

890.8 g/mol |

IUPAC Name |

bismuth;(1S,3R)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |

InChI |

InChI=1S/3C12H20O4.Bi/c3*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h3*8H,5-7H2,1-4H3,(H,13,14);/q;;;+3/p-3/t3*8-,12+;/m111./s1 |

InChI Key |

WQZQEQSQBAWPJO-HWEYHMQKSA-K |

Isomeric SMILES |

CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@@]1(CC[C@@H](C1(C)C)C(=O)[O-])C.[Bi+3] |

Canonical SMILES |

CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Bi+3] |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Bismuth Ethyl Camphorate Systems

Spectroscopic Characterization Techniques

The structural elucidation of bismuth ethyl camphorate and related systems relies heavily on a suite of spectroscopic techniques. These methods provide detailed insights into the electronic environment of atoms, the nature of chemical bonds, and the three-dimensional arrangement of the molecule. By combining data from various spectroscopic sources, a comprehensive understanding of the compound's structure in both solid and solution states can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Bismuth Camphorate Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of this compound. It provides atom-specific information about the molecular structure, connectivity, and dynamics in solution.

Proton (¹H) NMR spectroscopy is instrumental in characterizing the organic ligand, ethyl camphorate, and observing changes in its electronic environment upon coordination to the bismuth(III) center. The spectrum of the free ligand displays characteristic signals for the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons) and the camphor (B46023) skeleton's methyl and methylene protons.

Upon complexation with bismuth, significant changes in the chemical shifts of the ligand's protons are observed. Protons located closer to the carboxylate coordinating group experience a noticeable downfield shift (deshielding). This effect is attributed to the electron-withdrawing nature of the Lewis acidic Bi(III) ion. The magnitude of this shift can provide information about the proximity of the protons to the metal center. In polymeric or oligomeric structures, the presence of multiple, distinct ligand environments can lead to the appearance of multiple sets of signals, complicating the spectrum but also providing valuable structural information. researchgate.netnih.gov

Table 1: Representative ¹H NMR Chemical Shift Data (Hypothetical)

| Proton Group | Free Ligand (ppm) | Bismuth Complex (ppm) | Δδ (ppm) | Inferred Proximity to Bi(III) |

| Camphor-Hα | ~2.5 | ~2.8 | +0.3 | High |

| Ethyl-CH₂ | ~4.1 | ~4.3 | +0.2 | Moderate |

| Camphor-CH₃ | ~0.8-1.2 | ~0.9-1.3 | +0.1 | Low |

| Ethyl-CH₃ | ~1.2 | ~1.3 | +0.1 | Low |

Note: Data are hypothetical and for illustrative purposes.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of the ethyl camphorate ligand. Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the complete characterization of the ligand's skeleton.

The most significant change upon coordination to bismuth occurs at the carboxylate carbon (-COO⁻), which typically experiences a substantial downfield shift. The carbonyl carbon of the ethyl ester group is also affected, though to a lesser extent. These shifts confirm the involvement of the carboxylate group in bonding to the bismuth center. researchgate.net The analysis of the full carbon spectrum helps to confirm the integrity of the ligand structure after complexation and can reveal subtle electronic changes throughout the molecule.

Table 2: Representative ¹³C NMR Chemical Shift Data (Hypothetical)

| Carbon Atom | Free Ligand (ppm) | Bismuth Complex (ppm) | Δδ (ppm) |

| Carboxylate C=O | ~180 | ~185 | +5.0 |

| Ester C=O | ~175 | ~176 | +1.0 |

| Camphor Quaternary C | ~50 | ~51 | +1.0 |

| Ethyl -CH₂- | ~60 | ~61 | +1.0 |

Note: Data are hypothetical and for illustrative purposes.

In the study of heterobimetallic systems, where this compound is combined with another metal complex, multinuclear NMR becomes essential. While direct observation of the 209Bi nucleus is challenging due to its large quadrupole moment and low symmetry in most complexes, which results in extremely broad signals, NMR-active nuclei of the second metal can provide crucial data. acs.orghuji.ac.il

For instance, in a hypothetical Bi-Al heterobimetallic complex, 27Al NMR could be employed. A significant shift in the 27Al resonance compared to the free aluminum species would provide direct evidence of a Bi-Al interaction, likely through bridging carboxylate or alkoxide ligands. academie-sciences.fr Similarly, in systems involving lithium carboxylates, ⁷Li NMR could probe the environment around the lithium ions and their interaction with the bismuth center. rsc.org These experiments are critical for confirming the formation of a single heterobimetallic species in solution and for probing the electronic communication between the different metal centers. academie-sciences.frmdpi.com

Bismuth complexes are often fluxional in solution, participating in dynamic processes such as ligand exchange or conformational changes. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, are powerful tools for investigating this behavior. rsc.org

At low temperatures, dynamic processes may be slowed on the NMR timescale, allowing for the observation of distinct signals for chemically different, but interconverting, species (the "slow exchange" regime). As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal (the "fast exchange" regime). Analysis of the line shapes as a function of temperature can provide quantitative kinetic and thermodynamic parameters for the exchange process. Such studies could be applied to this compound to investigate the lability of the camphorate ligands or the dynamics of potential oligomeric structures in solution. nih.gov

Infrared (IR) and Raman Spectroscopy for Carboxylate Coordination Modes

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is indispensable for determining the coordination mode of the carboxylate group of the ethyl camphorate ligand to the bismuth center. The key diagnostic markers are the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate moiety (-COO⁻).

The frequency separation between these two bands, Δν = (νas - νs), is highly sensitive to the way the carboxylate binds to the metal ion. rsc.org

Ionic Bonding: In the free carboxylate anion, the negative charge is delocalized, and Δν is relatively small.

Monodentate Coordination: When the carboxylate binds through only one oxygen atom, the C=O double bond character of the other oxygen increases, while the C-O single bond character of the coordinating oxygen decreases. This leads to a large increase in Δν compared to the ionic form.

Bidentate Chelation: When both oxygen atoms coordinate to the same metal center, forming a four-membered ring, the two C-O bonds become more equivalent. This results in a significant decrease in Δν, making it much smaller than in the monodentate case.

Bidentate Bridging: When the carboxylate bridges two different metal centers, the C-O bond equivalency is maintained, similar to the ionic form. The Δν value is typically intermediate between the monodentate and bidentate chelate modes.

By analyzing the positions of the νas(COO⁻) and νs(COO⁻) bands in the IR and Raman spectra of this compound, the primary coordination mode of the ligand can be determined. rsc.org Raman spectroscopy is particularly useful for studying the Bi-O stretching vibrations, which typically occur at lower frequencies (< 600 cm⁻¹) and provide direct information about the metal-ligand bond. scirp.orgunlp.edu.arresearchgate.net

Table 3: Correlation of Carboxylate Stretching Frequencies with Coordination Mode

| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν = (νas - νs) (cm⁻¹) |

| Ionic (e.g., Na⁺ salt) | ~1580 | ~1420 | ~160 |

| Monodentate | > 1600 | < 1400 | > 200 |

| Bidentate Chelate | ~1550 | ~1450 | < 150 |

| Bidentate Bridging | ~1580 | ~1430 | ~150-200 |

Note: Frequency ranges are approximate and can vary depending on the specific molecule and its environment.

Diffraction-Based Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. If suitable single crystals of this compound can be grown, SCXRD would provide unambiguous information on bond lengths, bond angles, coordination geometry of the bismuth center, and intermolecular interactions. mdpi.com

In related bismuth carboxylate structures, bismuth(III) often displays a high coordination number and variable coordination geometries, frequently distorted due to the stereochemically active 6s² lone pair. rsc.orgresearchgate.net The carboxylate ligands can coordinate to the bismuth center in various modes, including monodentate, bidentate chelating, or bridging fashions, leading to the formation of mononuclear, dinuclear, or polymeric structures in the solid state. rsc.orgrsc.org For example, the structure of [Bi(o-MeOC₆H₄CO₂)₃]∞ was shown to be a polymer built from dimeric units. rsc.org The detailed structural information obtained from SCXRD is crucial for understanding the material's properties.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase, assess sample purity, and determine unit cell parameters. qmul.ac.uk For this compound, which is described as an amorphous solid, a PXRD pattern would be expected to show broad, diffuse scattering rather than sharp Bragg peaks. However, if a crystalline form were synthesized, its PXRD pattern would serve as a unique fingerprint.

The technique involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). imim.pl The positions and intensities of the diffraction peaks are characteristic of the material's crystal structure. researchgate.net In the study of bismuth-containing systems, PXRD is routinely used to confirm the formation of the desired product and to monitor phase transformations during in-situ studies of reactions. scispace.comrsc.orgnih.gov

Table 3: Representative PXRD Data for a Crystalline Bismuth Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 22.5 | 3.95 | 20 |

| 27.8 | 3.21 | 100 |

| 31.9 | 2.80 | 45 |

| 46.2 | 1.96 | 35 |

This table provides an example set of PXRD data for a generic crystalline material to illustrate the format of the results.

When single crystals suitable for SCXRD cannot be obtained, or when dealing with nano- or submicron-sized crystals, advanced electron diffraction (ED) techniques offer a powerful alternative for ab initio structure determination. mdpi.commdpi.com Techniques such as three-dimensional electron diffraction (3DED) and continuous rotation electron diffraction (cRED) are particularly well-suited for analyzing challenging materials, including beam-sensitive compounds like many metal-organic frameworks (MOFs), which can be analogous to complex bismuth carboxylates. mdpi.comrsc.org

Electrons interact much more strongly with matter than X-rays, making it possible to collect high-quality diffraction data from extremely small crystals (nanometer scale). mdpi.com This is advantageous for many bismuth compounds which may only form as microcrystalline powders. rsc.orgfindaphd.com To mitigate potential beam damage to organic ligands, data collection is often performed using low electron doses (low-dose TEM) or under cryogenic conditions (cryo-TEM). mdpi.compreprints.org The cRED technique, for instance, has been successfully used to determine the complete atomic structure of complex materials that were intractable by X-ray methods. rsc.orgresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For a bismuth carboxylate, the TGA thermogram would reveal the temperature ranges at which the organic ligands decompose, ultimately leaving a residue of bismuth oxide (Bi₂O₃). researchgate.net The decomposition may occur in single or multiple steps, providing information about the thermal stability of the compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC can detect thermal events such as melting, crystallization, and decomposition. asme.orgieomsociety.org For this compound, which is reported to soften at 55°C and melt between 61-67°C, DSC would show an endothermic peak corresponding to this melting process. Further heating would lead to exothermic peaks associated with oxidative decomposition of the organic components. researchgate.net The combination of TGA and DSC provides a comprehensive profile of the thermal behavior of the compound. rsc.orgrsc.org

Table 4: Summary of Expected Thermal Analysis Data for this compound

| Technique | Thermal Event | Temperature Range (°C) | Mass Change (%) (TGA) | Heat Flow (DSC) |

|---|---|---|---|---|

| DSC | Softening/Melting | 55 - 67 | N/A | Endothermic |

| TGA/DSC | Ligand Decomposition | > 150 (Hypothetical) | Stepwise mass loss | Exothermic |

Melting point data is based on literature values ; decomposition temperatures are hypothetical and representative for bismuth carboxylates.

Thermogravimetric Analysis (TGA) of this compound Decomposition

Thermogravimetric analysis is a fundamental technique to assess the thermal stability and decomposition pathway of a compound. While specific TGA data for this compound is not extensively available in public literature, the thermal behavior of other bismuth carboxylates provides a strong indication of its expected decomposition profile. Generally, bismuth carboxylates, when heated, undergo thermal decomposition to yield bismuth(III) oxide (Bi₂O₃) as the final solid residue.

The decomposition process for bismuth carboxylates, such as bismuth tartrates and bismuth formates, typically occurs in stages. These stages may involve the loss of water molecules, followed by the decomposition of the organic ligand, and finally the formation of the metal oxide. For instance, the oxidative thermolysis of bismuth(III) DL-tartrate has been studied, showing the formation of β-Bi₂O₃ at elevated temperatures urfu.ru. Similarly, the thermal decomposition of basic bismuth oxalate results in bismuth oxide, with a significant mass loss corresponding to the organic portion of the molecule researchgate.net.

Based on these analogous systems, the thermal decomposition of this compound is hypothesized to proceed via the following general steps:

Initial softening and melting: this compound is known to be an amorphous solid that softens around 55°C and has a melting point in the range of 61-67°C drugfuture.com.

Decomposition of the ethyl camphorate ligand: Upon further heating, the organic ligand would decompose, leading to the release of volatile organic fragments.

Formation of bismuth oxide: The final stage of decomposition would involve the formation of thermally stable bismuth(III) oxide.

A hypothetical TGA curve for this compound would likely show a significant weight loss corresponding to the complete removal of the three ethyl camphorate ligands, leaving behind a residue of Bi₂O₃. The theoretical percentage of Bi₂O₃ residue can be calculated from the molecular formula of this compound (C₃₆H₅₇BiO₁₂) nih.gov.

Table 1: Hypothetical Thermal Decomposition Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Lost Fragments |

|---|---|---|---|

| Ligand Decomposition | 200 - 400 | ~73.7 | Organic fragments from ethyl camphorate |

Note: The temperature ranges are estimations based on the thermal behavior of other bismuth carboxylates and are for illustrative purposes.

Elucidation of Coordination Geometries and Supramolecular Architectures in Bismuth Camphorates

The coordination chemistry of bismuth(III) is characterized by its flexibility, which gives rise to a wide array of coordination numbers and geometries. This versatility is primarily due to the influence of the stereochemically active 6s² lone pair of electrons and the large ionic radius of the Bi³⁺ ion nih.govucl.ac.uk.

Bismuth carboxylates can exist as both monomeric and polymeric structures, largely dependent on the nature of the carboxylate ligand and the synthesis conditions atamanchemicals.com. While this compound is described as an amorphous solid, which complicates detailed single-crystal X-ray diffraction studies, insights can be drawn from related crystalline bismuth carboxylates drugfuture.com.

It is plausible that this compound exists in a polymeric form. Bismuth carboxylates often form dimeric units, which can then be linked into extended polymeric chains or networks through further coordination interactions rsc.orgias.ac.in. For example, bismuth neodecanoate and bismuth 2-ethylhexanoate are known to form clusters that can reversibly polymerize shepchem.com. This tendency to form polynuclear structures is a common feature in the structural chemistry of bismuth(III) carboxylates.

Table 2: Structural Forms of Bismuth Carboxylates

| Compound | Structural Type | Key Features |

|---|---|---|

| Bismuth(III) acetate | Chain polymer | 6-coordinate, octahedral geometry atamanchemicals.com |

| Bismuth(III) benzoate | Dimeric | 8-coordinate, square antiprismatic geometry atamanchemicals.com |

The ethyl camphorate ligand, derived from camphoric acid, is a mono-carboxylate, meaning it has one carboxyl group available for coordination to the bismuth center. Carboxylate ligands are versatile and can coordinate to metal ions in several ways, including monodentate, bidentate chelating, and bridging modes webassign.netlibretexts.org.

Chelating Mode: In a chelating mode, both oxygen atoms of the carboxylate group would bind to the same bismuth atom, forming a four-membered ring. While possible, this arrangement can sometimes be strained libretexts.org.

Bridging Mode: A bridging coordination is very common for carboxylates and is crucial for the formation of polymeric structures. In this mode, the carboxylate group links two different bismuth atoms wikipedia.org. This bridging can be syn-syn, syn-anti, or anti-anti, leading to a variety of structural motifs.

Chemical Reactivity and Reaction Mechanisms Involving Bismuth Ethyl Camphorate Analogues

Bismuth-Mediated Catalytic Reaction Mechanisms

Bismuth compounds, particularly Bi(III) salts and complexes, are effective catalysts for a wide range of organic transformations. Their catalytic prowess stems from their ability to act as Lewis acids and to cycle through different oxidation states. researchgate.netnih.gov

Bismuth(III) compounds are considered soft Lewis acids and are capable of activating a variety of substrates. acs.orgresearchgate.net This Lewis acidity is a cornerstone of their catalytic activity in numerous organic reactions. The general mechanism involves the coordination of a Lewis basic substrate (e.g., a carbonyl group, alkyne, or alkene) to the electrophilic Bi(III) center. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack. acs.org

For instance, in the hydration of terminal alkynes to form methyl ketones, Bi(III) salts activate the alkyne's triple bond, facilitating a Markovnikov-type hydroalkoxylation by a solvent like methanol (B129727). This leads to a dimethyl acetal (B89532) intermediate, which is subsequently hydrolyzed to the ketone product. acs.org Bismuth(III) triflate, a common catalyst, has been shown to be highly effective in reactions such as Friedel-Crafts acylations, allylation reactions, and various cyclization and rearrangement reactions. rsc.org The catalytic cycle typically concludes with the dissociation of the product from the bismuth center, regenerating the active catalyst.

The effectiveness of Bi(III) catalysts can be influenced by the counter-ion or ligand. Carboxylates, such as in bismuth ethyl camphorate analogues, can modulate the Lewis acidity and steric environment of the bismuth center, thereby influencing catalytic activity and selectivity.

Beyond Lewis acid catalysis, bismuth can participate in redox catalytic cycles, a property once thought to be exclusive to transition metals. researchgate.netmpg.de Bismuth can shuttle between various oxidation states, most commonly Bi(I)/Bi(III), Bi(II)/Bi(III), and Bi(III)/Bi(V), enabling a diverse range of transformations. nih.govdigitellinc.com

Bi(III)/Bi(V) Cycle: This high-valent pathway is often employed for oxidative cross-coupling reactions. The cycle typically begins with a Bi(III) precatalyst undergoing transmetalation with, for example, an aryl boronic acid. acs.org The resulting organobismuth(III) species is then oxidized by an external oxidant to a high-valent organobismuth(V) intermediate. This Bi(V) species subsequently undergoes reductive elimination to form a new carbon-carbon or carbon-heteroatom bond, regenerating the Bi(III) catalyst. acs.org This pathway has been successfully applied to the synthesis of aryl fluorides and aryl triflates. acs.orgdigitellinc.com

Bi(I)/Bi(III) Cycle: Low-valent bismuth catalysis leverages the reductive potential of Bi(I). This cycle has been utilized in reactions like transfer hydrogenation and the decomposition of nitrous oxide. digitellinc.com

Bi(II)/Bi(III) Cycle: Single-electron transfer (SET) processes are possible through a Bi(II)/Bi(III) manifold. This radical pathway can be initiated by the formation of a transient Bi(II) species, for example, through UV irradiation of a diaryl(bismuth)thiolate precatalyst, which then participates in catalytic cycles like dehydrocoupling. nih.gov

These redox platforms have significantly expanded the scope of main-group element catalysis in organic synthesis. researchgate.net

| Redox Cycle | Common Oxidation States | Type of Reactions Catalyzed | Example Transformation |

| High-Valent | Bi(III) ↔ Bi(V) | Oxidative C-F and C-OTf bond formation | Aryl Boronic Esters to Aryl Fluorides |

| Low-Valent | Bi(I) ↔ Bi(III) | Transfer hydrogenation, Hydrodefluorination | C(sp²)-F bond reduction |

| Radical | Bi(II) ↔ Bi(III) | Dehydrocoupling, Radical polymerization | Dehydrocoupling of TEMPO and hydrosilanes |

A summary of key bismuth redox catalytic cycles and their applications. nih.govdigitellinc.com

Bismuth carboxylates, such as bismuth subsalicylate, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like L-lactide (L-LA). nih.govresearchgate.net The polymerization typically follows a coordination-insertion mechanism. researchgate.net

The proposed mechanism involves three main stages: nih.govyoutube.com

Propagation: The newly formed bismuth alkoxide acts as a nucleophile. The carbonyl oxygen of a cyclic monomer (e.g., L-lactide) coordinates to the Lewis acidic bismuth center, activating the carbonyl group toward nucleophilic attack. The alkoxide group then attacks the activated carbonyl carbon, leading to the cleavage of the ester bond in the ring and insertion of the monomer into the Bi-O bond. This process extends the polymer chain and regenerates a bismuth alkoxide at the new chain end, which can then attack another monomer molecule.

Termination: Chain growth ceases through various potential pathways, such as quenching with a proton source or other terminating agents.

Kinetic studies on the ROP of L-LA using bismuth subsalicylate and ethylene (B1197577) glycol have shown that the induction step, forming the Bi-OROH alkoxide, has an energy barrier of approximately 13.57 kcal mol⁻¹. nih.gov This mechanism allows for good control over the degree of polymerization, which often shows good agreement between theoretical and experimental values. researchgate.net

Bismuth catalysts are proficient in forging both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rasayanjournal.co.innih.gov The mechanisms often leverage the Lewis acidity of Bi(III) or redox-neutral pathways that mimic the elementary steps of transition metal catalysis. nih.govacs.org

C-C Bond Formation: Bismuth(III) salts catalyze Friedel-Crafts reactions by activating either the aromatic ring or the electrophile. rsc.org In the reaction of electron-rich aromatics with 3-alkyl-3-hydroxy-2-oxindoles, Bi(OTf)₃ is an effective catalyst. rsc.org Allylation reactions, such as the reaction of allyltrimethylsilane (B147118) with benzylic alcohols or propargylic acetates, are also efficiently catalyzed by bismuth compounds like BiCl₃ and Bi(OTf)₃. rsc.org The mechanism is believed to proceed under Sₙ1 conditions, where the bismuth catalyst facilitates the formation of a carbocation intermediate from the alcohol or acetate, which is then attacked by the carbon nucleophile. rsc.org

C-Heteroatom Bond Formation: Bismuth-catalyzed C-N and C-O bond formation is common in hydroamination, hydroalkoxylation, and cyclization reactions. rsc.org For intramolecular hydroamination/cyclization of amino-alkenes, Bi(OTf)₃ is thought to activate the double bond via π-coordination, making it susceptible to intramolecular attack by the amine nitrogen. rsc.org Similarly, intramolecular addition of carboxylic acids to alkynes to form lactones is believed to involve dual activation by the Bi(III) catalyst of both the carboxylic acid and the alkyne function. rsc.org A redox-neutral Bi(III) cycle has been elucidated for the synthesis of arylsulfonyl fluorides from aryl boronic acids, involving transmetalation followed by SO₂ insertion into the Bi-C bond. nih.govacs.org

| Reaction Type | Bismuth Catalyst | Substrates | Mechanistic Feature |

| C-C Formation | |||

| Friedel-Crafts Alkylation | Bi(OTf)₃ | Electron-rich arenes + 3-hydroxy-2-oxindoles | Lewis acid activation of the alcohol |

| Allylation | BiCl₃, Bi(OTf)₃ | Benzylic alcohols + Allyltrimethylsilane | Sₙ1-type mechanism via carbocation |

| C-Heteroatom Formation | |||

| Hydroamination/Cyclization | Bi(OTf)₃ | Amino-alkenes | π-activation of the alkene |

| Hydro-oxycarbonylation | Bi(OTf)₃ | Carboxylic acids + Alkynes | Dual activation of both functional groups |

| Sulfonyl Fluoride Synthesis | Organobismuth(III) | Aryl boronic acids + SO₂ + F⁺ source | Redox-neutral cycle with SO₂ insertion |

Examples of bismuth-catalyzed bond formation reactions. rsc.orgnih.gov

Ligand Exchange and Solution Dynamics of this compound Complexes

The behavior of bismuth complexes in solution is often complex and dynamic. rsc.org Studies on various bismuth coordination complexes show that factors like the solvent, the nature of the ligands, and the ligand-to-metal ratio play a dominant role in determining the structure and stability of the species in solution. nih.govacs.org

Bismuth halide complexes, for instance, can form various coordination geometries in a single reaction. nih.gov NMR spectroscopy has been used to confirm the structure and long-term stability of these complexes in solution, revealing that the coordination of ligands to the bismuth center causes significant shifts in proton resonances. nih.gov

For bismuth carboxylates, solution dynamics can involve ligand exchange, dissociation, and hydrolysis. Bismuth(III) complexes derived from α-amino acids have been shown to hydrolyze in aqueous solutions to form polynuclear bismuth oxido-clusters. rsc.org This hydrolysis significantly impacts their biological activity. Similarly, heterobimetallic complexes of bismuth and lithium carboxylates exhibit dynamic behavior in solution. rsc.org The synthesis and characterization of bismuth complexes can be challenging due to this dynamic nature and the potential for multiple coordination environments. nih.govacs.org The choice of solvent is crucial, as it can affect not only solubility but also the excited-state dynamics of the complexes. acs.org

Fundamental Reactions of the Bismuth Center in Camphorate Coordination

The bismuth center in a camphorate complex retains its fundamental reactivity, which is modulated by the carboxylate ligands. The primary reactions involve interactions at the coordinatively unsaturated and Lewis acidic Bi(III) center.

Coordination and Lewis Acid Activation: The bismuth center can coordinate with Lewis bases. This is the initial step in most catalytic reactions, such as the activation of carbonyls, alkenes, and alkynes. rsc.orgacs.org In polyurethane synthesis, the coordination of an alcohol to the bismuth center lowers the alcohol's pKₐ, enhancing its nucleophilicity for attack on an isocyanate. rsc.org

Reaction with Alcohols/Protic Reagents: As seen in ROP catalysis, the bismuth-carboxylate bond can react with alcohols to form bismuth alkoxides, which are the true initiating species. nih.gov In aqueous media, bismuth carboxylates can undergo hydrolysis, leading to the formation of bismuth oxido-clusters, where Bi-O-Bi linkages are formed. rsc.org

Ligand Displacement/Exchange: The camphorate ligands can be displaced by other coordinating species. The synthesis of various bismuth(III) carboxylates can be achieved by reacting Ph₃Bi with carboxylic acids, where the phenyl groups are displaced. rsc.orgnih.gov The carboxylate ligands themselves can exist in various coordination modes (chelating, bridging), and the interplay between these modes is a key aspect of their structural chemistry and reactivity. rsc.orgnih.gov For example, in the solid state, [Bi(o-MeOC₆H₄CO₂)₃] exists as a polymer with both chelating and bridging carboxylates. nih.gov This structural diversity likely translates to dynamic equilibria in solution.

The camphorate ligand itself, being chiral and sterically demanding, would be expected to influence the stereoselectivity of reactions catalyzed by the complex and affect the coordination number and geometry around the bismuth atom.

Coordination Chemistry of Bismuth with Camphorate Ligands

Bismuth Oxidation States and Their Influence on Coordination (Bi(III) vs. Bi(V))

The coordination chemistry of bismuth is dominated by the +3 oxidation state (Bi(III)), with the +5 state (Bi(V)) being significantly rarer and a powerful oxidizing agent. This preference is primarily due to the relativistic inert pair effect, where the 6s electrons are strongly contracted and energetically stabilized, making them difficult to remove. utexas.edu Bismuth ethyl camphorate is explicitly identified as a Bi(III) salt. drugfuture.comnih.gov

Bismuth(III):

Electronic Configuration: [Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁰

Coordination Behavior: The presence of the 6s² lone pair makes the coordination geometry of Bi(III) complexes often unpredictable and distorted, a phenomenon known as stereochemical activity of the lone pair. Bi(III) compounds typically act as Lewis acids. rsc.orgd-nb.info The coordination sphere is flexible, allowing for a wide range of coordination numbers, commonly from three to six, but can expand further. researchgate.netsibran.ru In this compound, the central metal is Bi(III). nih.gov

Bismuth(V):

Electronic Configuration: [Xe] 4f¹⁴ 5d¹⁰

Coordination Behavior: Bi(V) compounds are strong oxidizers due to the high energy of this oxidation state. They are far less common and require highly electronegative ligands for stabilization. While there are examples of Bi(V) complexes, such as the photochemically generated (O)BiV(tpc) with a corrole (B1231805) ligand, there is no evidence in the literature for the existence of bismuth(V) ethyl camphorate. researchgate.net The formation of a stable complex with a carboxylate ligand like ethyl camphorate is highly unlikely.

The significant difference in stability and reactivity means that the coordination chemistry relevant to this compound is exclusively that of Bi(III).

Chelation and Denticity of Ethyl Camphorate Ligands to Bismuth Centers

Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion.

Chelation is the formation of a ring structure by a ligand that binds to a metal atom through two or more donor atoms. nih.gov

For a carboxylate ligand like ethyl camphorate, the common coordination modes include:

Monodentate: Only one of the oxygen atoms of the carboxylate group coordinates to the bismuth center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single bismuth center, forming a four-membered ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate group coordinate to two different bismuth centers, linking them together to form dimeric, oligomeric, or polymeric structures.

While the precise crystal structure of this compound is not detailed in the available literature, the known coordination chemistry of bismuth(III) carboxylates suggests that bidentate bridging is a very common motif, leading to extended structures with high coordination numbers for the bismuth atoms. slu.se The formation of polymeric chains is a known feature in other bismuth complexes, such as those involving thiolate-anchored ligands. researchgate.net

Heterobimetallic Coordination Architectures Involving Bismuth Carboxylates

Bismuth carboxylates are capable of forming heterobimetallic complexes, where two different metal centers are incorporated into a single molecular entity. These architectures can lead to synergistic properties and enhanced reactivity compared to their homometallic counterparts.

A notable example involves the combination of bismuth carboxylates (such as bismuth octoates and neodecanoates) with lithium carboxylates. rsc.org Spectroscopic and structural analysis have shown that these mixtures spontaneously form heterobimetallic complexes. These Bi-Li carboxylate complexes have demonstrated significantly higher catalytic activity in polyurethane synthesis than bismuth carboxylates alone, positioning them as viable, less toxic alternatives to traditional organotin catalysts. rsc.org

The ability of bismuth to form complexes with a variety of transition metals is also well-documented, often involving organometallic precursors. wikipedia.org These complexes can feature direct metal-bismuth bonds or be linked by bridging ligands. wikipedia.orgrsc.org Given the established behavior of other bismuth carboxylates, it is plausible that this compound could serve as a precursor for the synthesis of novel heterobimetallic structures with potentially interesting catalytic or material properties.

Electronic and Steric Effects of Ethyl Camphorate Ligands on Bismuth Coordination

The nature of the ethyl camphorate ligand exerts significant influence on the coordination environment of the bismuth center through both steric and electronic effects.

Steric Effects: The ethyl camphorate ligand is sterically demanding due to the bulky, bicyclic camphor (B46023) backbone and the attached ethyl group. This steric hindrance can:

Limit the number of ligands that can directly coordinate to a single Bi(III) center.

Influence the coordination geometry, forcing a more open and accessible coordination sphere around the metal.

Promote the formation of lower-coordinate species or, conversely, favor bridging coordination modes that place the bulky organic peripheries away from each other.

Electronic Effects:

The primary interaction is between the hard oxygen donors of the carboxylate group and the soft Lewis acidic Bi(III) center. According to the Hard and Soft Acids and Bases (HSAB) principle, this interaction is feasible, though bismuth(III) often prefers softer donors. d-nb.infonih.gov

The carboxylate ligand acts as an anionic σ-donor, providing electron density to the bismuth center.

Lewis Acidity and Expansion of the Bismuth Coordination Sphere

Bismuth(III) compounds are well-established Lewis acids, capable of accepting electron pairs from donor molecules (Lewis bases). rsc.orgresearchgate.net In this compound, the Bi(III) center functions as a Lewis acid, and its interaction with the carboxylate groups of the ethyl camphorate ligands can be viewed as a Lewis acid-base reaction.

The Lewis acidity of the bismuth center is not fully saturated by coordination to only three ligand atoms. This allows for the expansion of the coordination sphere , a hallmark of bismuth chemistry. utexas.edu The Bi(III) ion can readily accommodate coordination numbers well beyond three. This can be achieved in several ways:

Chelation: As discussed, the carboxylate groups can act as bidentate chelating ligands, increasing the coordination number.

Bridging: Ligands can bridge multiple bismuth centers, leading to the formation of polynuclear clusters or coordination polymers. rsc.org

Solvent Coordination: In the presence of donor solvents, solvent molecules can coordinate to the bismuth center, further expanding its coordination sphere.

In various bismuth complexes, coordination numbers of five, six, or even higher are common. For instance, distorted pentagonal bipyramidal (seven-coordinate) and decahedral (ten-coordinate) geometries have been observed in different bismuth compounds. researchgate.netsibran.ru This tendency for an expanded coordination sphere suggests that the solid-state structure of this compound is likely not a simple monomeric molecule but rather a more complex, extended architecture.

Theoretical and Computational Studies of Bismuth Ethyl Camphorate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic structure and bonding of metal complexes, including those of bismuth. mdpi.com For a system like bismuth ethyl camphorate, DFT calculations can provide profound insights into the nature of the bismuth-oxygen (B8504807) bonds formed with the ethyl camphorate ligands. These calculations help in understanding how the ligand's structure influences the electronic environment around the central bismuth atom. mdpi.com

DFT studies on various bismuth(III) complexes have successfully predicted geometric parameters such as bond lengths and angles. mdpi.comnih.gov For instance, in related bismuth carboxylate systems, DFT calculations have been used to determine the Bi-O bond lengths, which are critical for understanding the stability and structure of the complex. mdpi.com The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is another key piece of information derived from DFT, offering a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap typically suggests higher reactivity. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Bismuth(III) Carboxylate Systems

| Parameter | Typical Calculated Value Range | Significance |

|---|---|---|

| Bi-O Bond Length (Å) | 2.05 - 2.65 | Indicates the strength and nature of the coordination bond. |

| O-Bi-O Bond Angle (°) | 80 - 100 | Defines the local geometry and coordination polyhedron around the Bi center. |

Note: The data presented in this table are representative values from DFT studies on various bismuth(III) carboxylate complexes and serve as an illustrative example for the this compound system.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful method for elucidating the intricate details of chemical reaction mechanisms, including those involving organobismuth compounds. For this compound, this approach could be used to study its synthesis, decomposition, or its role in catalytic processes. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine activation energies, providing a complete picture of the reaction pathway. youtube.com

Studies on bismuth-catalyzed reactions have utilized DFT to support proposed mechanisms. youtube.comnih.gov For example, in C-C bond formation reactions catalyzed by bismuth compounds, computational modeling has helped to distinguish between different possible catalytic cycles. wikipedia.org The calculations can model key steps such as transmetalation, oxidative addition, and reductive elimination. youtube.comnih.gov

For a reaction involving this compound, researchers would first optimize the geometries of the reactants, products, and any proposed intermediates. Following this, transition state searches are performed to locate the highest energy point along the reaction coordinate. The calculated energy barrier (activation energy) can then be compared with experimental kinetic data to validate the proposed mechanism. The large and often flexible nature of the ethyl camphorate ligand would make these calculations computationally demanding, requiring sophisticated models and significant computing resources.

Molecular Dynamics Simulations of Bismuth Carboxylate Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their movement, interactions, and conformational changes in various environments. mdpi.com For this compound, MD simulations could be particularly useful for understanding its behavior in solution. Given that it is soluble in oils and various organic solvents, MD can model how the complex interacts with solvent molecules, how the flexible ethyl and camphor (B46023) groups move, and whether aggregation or other dynamic equilibria exist. drugfuture.com

In studies of other bismuth complexes, MD simulations have been used to investigate their binding affinity with biological macromolecules, such as proteins. mdpi.com These simulations can reveal important intermolecular interactions like hydrogen bonding or van der Waals forces that stabilize the complex-protein adduct. mdpi.com While this compound was formerly used as an antisyphilitic, modern MD simulations could, in principle, be used to explore its interactions with historical biological targets.

Correlation of Computational Predictions with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, computational predictions of its structure and spectroscopic properties can be directly compared with results from experimental techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy.

DFT-optimized geometries of bismuth complexes can be compared with crystal structures determined by X-ray diffraction. researchgate.netrsc.org This comparison allows for the assessment of the accuracy of the chosen computational method (functional and basis set). For instance, a recent study on Bi(III) dithiocarbamate (B8719985) complexes evaluated various DFT methods for their ability to reproduce experimentally determined geometries. nih.gov

Furthermore, spectroscopic properties can be calculated and compared with experimental spectra. NMR chemical shifts (¹H and ¹³C) can be predicted with good accuracy, aiding in the assignment of experimental spectra. nih.gov Vibrational frequencies from IR and Raman spectroscopy can also be calculated and compared to experimental data, helping to assign specific vibrational modes to different parts of the molecule. researchgate.net This synergy between computational and experimental methods provides a much more detailed and reliable understanding of the system than either approach could alone.

Table 2: Comparison of Experimental and Computational Data for a Hypothetical Bismuth Complex

| Property | Experimental Data | Computational Prediction |

|---|---|---|

| Structural Data | ||

| Bi-O Bond Length (Å) | 2.35 (X-ray) | 2.38 (DFT) |

| O-Bi-O Angle (°) | 85.2 (X-ray) | 85.5 (DFT) |

| Spectroscopic Data | ||

| ¹H NMR Shift (ppm) | 3.85 | 3.91 |

| ¹³C NMR Shift (ppm) | 175.2 | 176.0 |

Note: This table is illustrative and shows the typical level of agreement that can be achieved between experimental and high-level computational results for well-characterized bismuth complexes.

In Silico Design and Prediction of Novel Bismuth-Camphorate Complexes and Reactivity

Computational chemistry not only helps in understanding existing compounds but also serves as a powerful tool for the in silico design of new molecules with desired properties. By modifying the ligand structure computationally, researchers can predict how these changes will affect the complex's geometry, stability, and reactivity before undertaking potentially difficult and time-consuming laboratory synthesis.

For the bismuth-camphorate system, computational methods could be used to explore the effects of substituting different functional groups onto the camphorate ligand. For example, DFT calculations could predict how adding electron-withdrawing or electron-donating groups would alter the electronic properties of the bismuth center and, consequently, its reactivity. This approach is widely used in the design of new catalysts and therapeutic agents. mdpi.comresearchgate.net

The process would involve designing a virtual library of novel bismuth-camphorate derivatives and then using high-throughput computational screening to evaluate their key properties. For instance, properties like the HOMO-LUMO gap, bond dissociation energies, or interaction energies with a specific target could be calculated for each derivative. The most promising candidates identified through this computational screening could then be prioritized for experimental synthesis and testing, significantly accelerating the discovery process.

Analytical Methodologies for Bismuth Ethyl Camphorate in Non Biological Matrices

Chromatographic Separation Techniques (e.g., GC, HPLC) for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating bismuth ethyl camphorate from impurities, degradation products, or other components in a mixture, thereby enabling its quantification and purity assessment. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the compound's volatility and thermal stability.

Gas Chromatography (GC):

Given the molecular weight and structure of this compound, its direct analysis by GC would likely require high temperatures, which could lead to thermal degradation. Organometallic compounds, particularly those with larger organic ligands, can be challenging to analyze directly by GC. researchgate.net However, derivatization techniques could potentially be employed to create more volatile and thermally stable analogues suitable for GC analysis. For instance, transesterification of the camphorate ligand or other chemical modifications might yield a product amenable to GC separation. An electron capture detector (ECD) could be particularly sensitive to this organometallic compound.

A hypothetical GC-MS analysis of a derivatized, more volatile form of the ethyl camphorate ligand, post-separation from the bismuth salt, could provide information about the organic part of the molecule.

High-Performance Liquid Chromatography (HPLC):

HPLC is generally a more suitable technique for the analysis of less volatile and thermally labile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method would be the most common approach. The separation would be based on the partitioning of the compound between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase.

A potential HPLC method for this compound could involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a small amount of acid (like formic or phosphoric acid) to ensure good peak shape. sielc.comsielc.com Detection could be achieved using a UV detector, as the camphorate moiety possesses a chromophore. The specifics of a hypothetical HPLC method are detailed in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This method would allow for the quantification of this compound and the detection of organic impurities.

Elemental Analysis for Stoichiometric Determination

Elemental analysis is a cornerstone technique for confirming the empirical formula and determining the stoichiometric composition of a pure sample of this compound. drugfuture.comnih.govnih.gov This destructive technique provides the weight percentage of individual elements, which can be compared against the theoretical values calculated from the compound's molecular formula, C₃₆H₅₇BiO₁₂.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 48.54%

Hydrogen (H): 6.45%

Bismuth (Bi): 23.46%

Oxygen (O): 21.55% drugfuture.com

Modern elemental analyzers can determine the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) through combustion analysis. The oxygen content is often determined by difference or through pyrolysis. The bismuth content would typically be determined by a separate method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS), after digestion of the compound in a suitable acid.

The following table compares the theoretical elemental composition with hypothetical experimental results for a sample of this compound, which would be used to confirm its purity and stoichiometry.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon | 48.54 | 48.61 |

| Hydrogen | 6.45 | 6.52 |

| Bismuth | 23.46 | 23.39 |

X-ray Based Analytical Techniques for Bulk Compositional Analysis

X-ray based techniques are powerful non-destructive methods for analyzing the elemental composition and crystal structure of materials. For this compound, X-ray fluorescence and X-ray diffraction would be the most relevant techniques.

X-ray Fluorescence (XRF):

XRF is a technique used to determine the elemental composition of a material. It is particularly well-suited for the detection of heavier elements like bismuth. nih.govscispace.com When a sample is irradiated with high-energy X-rays, the atoms in the sample emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample. XRF could be used for a rapid, non-destructive screening of this compound to confirm the presence of bismuth and to detect any heavy metal impurities.

X-ray Diffraction (XRD):

XRD is a primary technique for determining the atomic and molecular structure of a crystal. For a crystalline sample of this compound, XRD would provide a unique diffraction pattern, or "fingerprint," that is characteristic of its crystal lattice. This pattern can be used for phase identification and to distinguish it from other bismuth compounds or potential crystalline impurities. While this compound is described as an amorphous solid, XRD would be crucial in confirming the absence of any crystalline phases. drugfuture.comnih.govrsc.org For related crystalline bismuth carboxylates, XRD has been instrumental in elucidating their complex structures. nih.govrsc.org

A hypothetical XRD analysis of a semi-crystalline sample of a related bismuth carboxylate might yield a diffraction pattern with characteristic peaks, as illustrated in the table below.

| 2θ (degrees) | Relative Intensity (%) |

|---|---|

| 10.2 | 85 |

| 15.5 | 100 |

| 20.8 | 60 |

| 25.1 | 75 |

| 30.4 | 40 |

Electrochemical Methods for Redox Property Assessment

Electrochemical methods can be employed to investigate the redox properties of this compound, specifically the Bi(III) center. Cyclic voltammetry (CV) is a versatile technique for this purpose. nih.gov By applying a varying potential to a solution of the compound, one can observe the potentials at which oxidation and reduction events occur.

For this compound, CV could be used to study the Bi(III)/Bi(V) or Bi(III)/Bi(0) redox couples. The experiment would typically involve dissolving the compound in a suitable non-aqueous solvent containing a supporting electrolyte and measuring the current response as the potential is swept. The resulting voltammogram would provide information on the redox potentials, the stability of the different oxidation states, and the reversibility of the redox processes. Such studies are common for characterizing organobismuth compounds and understanding their reactivity. nih.gov

The table below presents hypothetical data from a cyclic voltammetry experiment for a generic organobismuth(III) complex in an organic solvent.

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Oxidation (Bi(III) → Bi(V)) | +1.2 | Irreversible |

| Reduction (Bi(III) → Bi(0)) | -0.8 | Quasi-reversible |

This information is valuable for understanding the compound's stability and potential electrochemical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for bismuth ethyl camphorate, and how can reaction conditions (e.g., solvent, temperature, stoichiometry) influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting bismuth precursors (e.g., Bi(NO₃)₃) with ethyl camphorate ligands under controlled conditions. Solvent polarity (e.g., THF vs. ethanol) affects ligand coordination, while temperature modulates reaction kinetics. Stoichiometric excess of the ligand (2:1 or 3:1 molar ratio) may improve complex stability. Post-synthesis, purification via recrystallization or column chromatography is critical. Yield optimization requires iterative testing with characterization at each step (e.g., elemental analysis, FTIR) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structural integrity?

- Methodological Answer : Use ¹H/¹³C NMR to confirm ligand integrity and binding modes. X-ray crystallography resolves the coordination geometry (e.g., octahedral vs. trigonal prismatic). FTIR identifies shifts in carbonyl (C=O) and Bi-O stretching frequencies. For purity, combine HPLC with chiral shift reagents (e.g., europium camphorate derivatives) to detect enantiomeric impurities .

Q. How does this compound influence reaction kinetics in catalytic systems compared to other bismuth complexes?

- Methodological Answer : Design comparative kinetic studies using model reactions (e.g., ester hydrolysis or oxidation). Monitor turnover frequencies (TOF) via UV-Vis spectroscopy or GC-MS . Control variables include solvent, substrate concentration, and catalyst loading. Contrast with Bi(III) acetate or citrate to assess ligand-specific effects on electron density and steric hindrance .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported optical purity or catalytic activity data for this compound?

- Methodological Answer : Replicate studies using standardized protocols (e.g., identical solvents, ligands sourced from the same supplier). Cross-validate purity via chiral HPLC and circular dichroism (CD) . For catalytic discrepancies, conduct Arrhenius analysis to isolate temperature-dependent activation barriers. Publish raw datasets and detailed protocols to enable third-party verification .

Q. How can copolymerization studies (e.g., with terephthalate derivatives) elucidate the thermal stability of this compound-containing polymers?

- Methodological Answer : Synthesize copolymers via polycondensation (e.g., with bis(hydroxyethyl) terephthalate). Characterize thermal transitions using DSC (Tg, Tm) and TGA (decomposition thresholds). Compare with homopolymers to assess camphorate’s role in enhancing rigidity or oxidative resistance. Vary copolymer ratios (e.g., 10–90% camphorate) to identify composition-property relationships .

Q. What mechanistic insights can be gained from studying this compound’s photochemical behavior under UV irradiation?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to track excited-state dynamics. Pair with EPR to detect radical intermediates. Design controlled atmosphere experiments (N₂ vs. O₂) to probe oxidative degradation pathways. Compare with camphorate-free Bi complexes to distinguish ligand-mediated photostability .

Q. How should researchers design in vitro assays to evaluate the biocompatibility of this compound for potential biomedical applications?

- Methodological Answer : Conduct cytotoxicity screens (e.g., MTT assay) on human cell lines (e.g., HEK293). Test concentration-dependent effects (1–100 µM) over 24–72 hours. Include positive/negative controls (e.g., cisplatin for toxicity, PBS for baseline). For mechanistic insights, pair with ROS detection assays (e.g., DCFH-DA) and apoptosis markers (Annexin V) .

Data Integrity and Reproducibility Guidelines

- Ethical Data Handling : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Securely archive raw spectra, chromatograms, and crystallographic files (CCDC deposition) .

- Statistical Validation : Use ANOVA for multi-group comparisons and Tukey’s post-hoc test. Report confidence intervals (95% CI) and effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.